N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide
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Overview
Description
“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 .
Molecular Structure Analysis
The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The International Chemical Identifier key (InChIKey) is XUQQRGKFXLAPNV-UHFFFAOYSA-N . There is no isomerism present .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antioxidant and Antimicrobial Activities
Compounds containing indole moiety, such as N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide, have been explored for their antioxidant and antimicrobial activities. Saundane and Mathada (2015) conducted a study that synthesized and characterized new Schiff bases containing indole moiety and evaluated their antioxidant and antimicrobial activities. They found that some compounds exhibited good antioxidant and antimicrobial activity (Saundane & Mathada, 2015).
Anti-Inflammatory Activity
In another study, Kalsi et al. (1990) synthesized indolyl azetidinones and evaluated their anti-inflammatory activity. Their findings suggest that these compounds have potential as anti-inflammatory agents, as they displayed significant activity in their assays (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Bacteriocidal and Pesticidal Activities
Hu et al. (2011) described a microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, which include compounds similar to this compound. These compounds showed interesting bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).
Antiallergic Potential
Unangst et al. (1989) synthesized and evaluated the antiallergic potential of a series of novel indolecarboxamidotetrazoles. They found that some compounds in this series, which are structurally related to this compound, inhibit the release of histamine from anti-IgE-stimulated basophilic leukocytes obtained from allergic donors (Unangst et al., 1989).
Synthesis and Characterization
Anekal and Biradar (2012) conducted comparative studies on the synthesis of novel indole derivatives, including compounds structurally similar to this compound, and their antimicrobial activities. This research contributes to understanding the synthesis and potential applications of these compounds (Anekal & Biradar, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-22-17(25)23(21-20-22)12-8-6-11(7-9-12)19-16(24)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPRZKYOYYFOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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